REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[F:5][C:6]1[CH:13]=[C:12]([O:14]C)[C:11]([O:16][CH3:17])=[CH:10][C:7]=1[CH:8]=[O:9]>C(Cl)Cl>[F:5][C:6]1[CH:13]=[C:12]([OH:14])[C:11]([O:16][CH3:17])=[CH:10][C:7]=1[CH:8]=[O:9] |f:0.1.2.3|
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Name
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|
Quantity
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8.69 g
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Type
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reactant
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Smiles
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[Al+3].[Cl-].[Cl-].[Cl-]
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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FC1=C(C=O)C=C(C(=C1)OC)OC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was slowly quenched with water
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was then extracted with ethyl acetate (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C=O)C=C(C(=C1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |